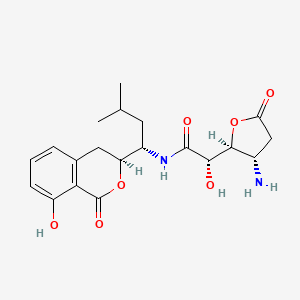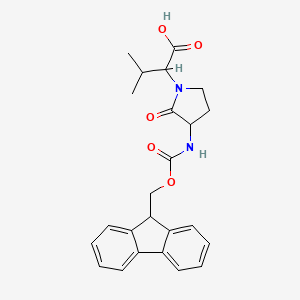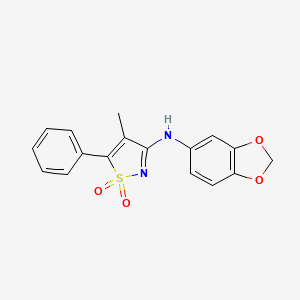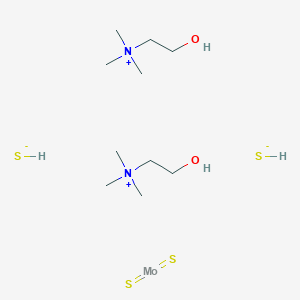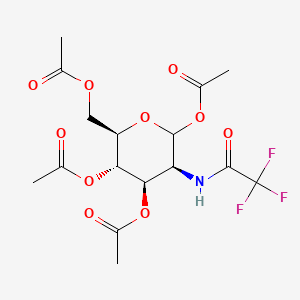
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose is a synthetic carbohydrate derivative. This compound is notable for its unique chemical structure, which includes trifluoroacetamido and acetyl groups. It is widely used in the biomedical industry, particularly in drug development, due to its potential as a scaffold for designing antiviral and antibacterial agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride and trifluoroacetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The acetyl and trifluoroacetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines, alcohols, or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various glycosides and other carbohydrate derivatives.
Biology: The compound is used in studies of carbohydrate-protein interactions and as a probe for investigating cellular processes.
Medicine: It is a promising scaffold for developing antiviral and antibacterial agents, owing to its unique chemical structure and biological activity.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose involves its interaction with specific molecular targets. The trifluoroacetamido group can inhibit certain enzymes, disrupting critical cellular functions. This inhibition can lead to the suppression of viral replication or bacterial growth, making the compound valuable in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-trifluoroacetamido-D-glucopyranose: Similar in structure but differs in the sugar moiety.
2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: Another acetylated derivative with a different amido group.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose: Similar acetylation pattern but with a different sugar and amido group .
Uniqueness
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose stands out due to the presence of the trifluoroacetamido group, which imparts unique chemical and biological properties. This makes it particularly valuable in drug development and other biomedical applications.
Eigenschaften
CAS-Nummer |
86900-32-5 |
|---|---|
Molekularformel |
C16H20F3NO10 |
Molekulargewicht |
443.33 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H20F3NO10/c1-6(21)26-5-10-12(27-7(2)22)13(28-8(3)23)11(14(30-10)29-9(4)24)20-15(25)16(17,18)19/h10-14H,5H2,1-4H3,(H,20,25)/t10-,11+,12-,13-,14?/m1/s1 |
InChI-Schlüssel |
XSSGVGGOUZKLAR-DYPLGBCKSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


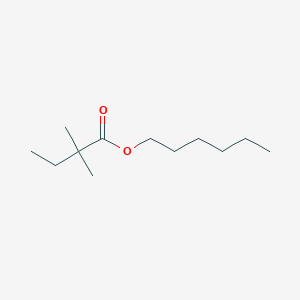

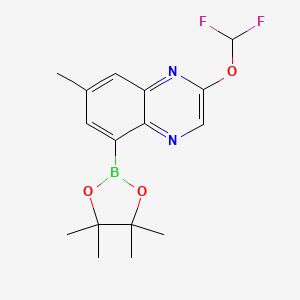
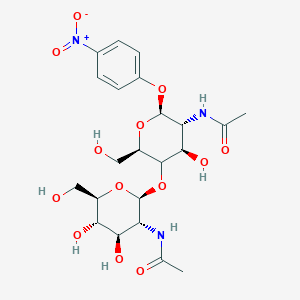
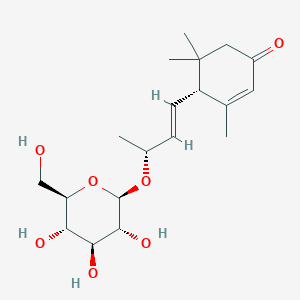


![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)

